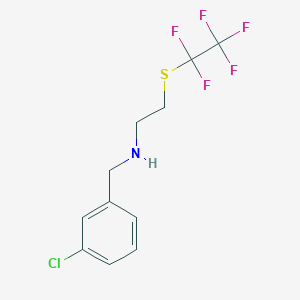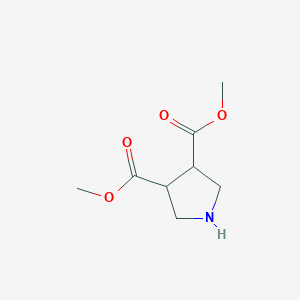
2-(2-Acetamidopropanoylamino)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AC-ALA-GLU-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the first amino acid, alanine, to the resin. Subsequent amino acids, such as glutamic acid, are added one by one through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection .
Industrial Production Methods
Industrial production of AC-ALA-GLU-OH can be achieved through large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Solution-phase synthesis involves the use of protecting groups to prevent unwanted side reactions and can be scaled up more easily than SPPS .
Analyse Des Réactions Chimiques
Types of Reactions
AC-ALA-GLU-OH can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AC-ALA-GLU-OH can lead to the formation of corresponding oxo derivatives, while reduction can yield the corresponding alcohols .
Applications De Recherche Scientifique
AC-ALA-GLU-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular processes and as a model compound for understanding peptide interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes.
Industry: Utilized in the production of peptide-based hydrogels and other materials .
Mécanisme D'action
The mechanism of action of AC-ALA-GLU-OH involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can act as an inhibitor of certain proteases by binding to their active sites and preventing substrate access. This interaction is mediated by hydrogen bonding, electrostatic interactions, and hydrophobic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-acetyl-L-alanyl-L-aspartic acid (AC-ALA-ASP-OH): Similar structure but contains aspartic acid instead of glutamic acid.
N-acetyl-L-alanyl-L-valine (AC-ALA-VAL-OH): Contains valine instead of glutamic acid.
N-acetyl-L-alanyl-L-lysine (AC-ALA-LYS-OH): Contains lysine instead of glutamic acid .
Uniqueness
AC-ALA-GLU-OH is unique due to its specific combination of alanine and glutamic acid, which imparts distinct chemical and biological properties. Its ability to form stable peptide bonds and interact with various molecular targets makes it a valuable compound for research and industrial applications .
Propriétés
IUPAC Name |
2-(2-acetamidopropanoylamino)pentanedioic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O6/c1-5(11-6(2)13)9(16)12-7(10(17)18)3-4-8(14)15/h5,7H,3-4H2,1-2H3,(H,11,13)(H,12,16)(H,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYEKBFDGDPUIGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-Chlorothiazolo[5,4-c]pyridine-2(1H)-thione](/img/structure/B12113580.png)


![Pyrazolo[3,4-a]quinolizine, 1,4,5,7,8,9,10,10a-octahydro-](/img/structure/B12113599.png)
![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12113607.png)




![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)

